7-Keto-DHEA

Übersicht

Beschreibung

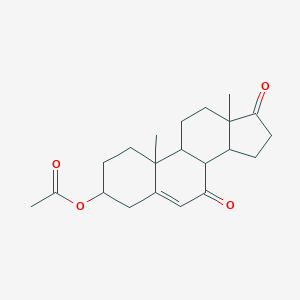

7-Oxodehydroepiandrosterone 3-acetate, also known as 7-Oxodehydroepiandrosterone 3-acetate, is a useful research compound. Its molecular formula is C21H28O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.

The exact mass of the compound 7-Oxodehydroepiandrosterone 3-acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - 17-Ketosteroids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Oxodehydroepiandrosterone 3-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxodehydroepiandrosterone 3-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gewichtsabnahme

7-Keto-DHEA wird im Handel als Nahrungsergänzungsmittel zur Unterstützung der Gewichtsabnahme beworben . Es wird angenommen, dass es den Stoffwechsel erhöht, was übergewichtigen und fettleibigen Personen möglicherweise beim Abnehmen helfen könnte . Die Beweise, die seine Wirksamkeit unterstützen, sind jedoch uneinheitlich, und es müssen weitere Studien durchgeführt werden, um die Wirksamkeit und Sicherheit dieses Medikaments zu klären .

Verbesserung der Körperzusammensetzung

Einige Studien haben gezeigt, dass this compound zu einer Verringerung des Körperfettanteils und des BMI führen kann . Dies deutet darauf hin, dass es möglicherweise verwendet werden könnte, um die Körperzusammensetzung zu verbessern, insbesondere in Kombination mit einer kalorienarmen Ernährung und einem Trainingsprogramm .

Erhöhter Ruheumsatz

Zwei Studien haben über eine Erhöhung des Ruheumsatzes bei Personen berichtet, die this compound einnehmen . Dies könnte möglicherweise dazu beitragen, die Muskelmasse während der Gewichtsabnahme zu erhalten oder zu erhöhen.

Potenzielle Behandlung von Prostatakrebs

7-Keto-Naturalean ist ein Reaktant, der bei der Synthese von C19-steroidalen Androgenrezeptor-Modulatoren zur potenziellen Behandlung von Prostatakrebs verwendet wird .

Nahrungsergänzungsmittel

this compound ist in Reformhäusern, Fitnessstudios und im Internet als Nahrungsergänzungsmittel weit verbreitet . Es wird häufig in Gewichtsabnahmeprogrammen beworben, die den Energieverbrauch pharmakologisch erhöhen

Wirkmechanismus

Target of Action

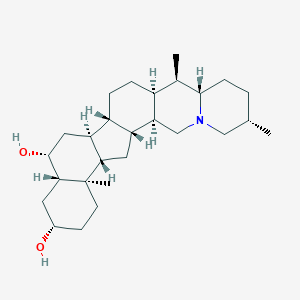

7-Keto Naturalean, also known as 7-Oxodehydroepiandrosterone 3-acetate or Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-, is a naturally occurring metabolite of the steroid hormone dehydroepiandrosterone (DHEA) . It is a non-steroidal molecule that is produced in the body from DHEA .

Mode of Action

It is believed to interact with thermogenic enzymes, promoting an increase in metabolic rate and energy expenditure . This interaction results in enhanced weight loss when combined with a diet and exercise program .

Biochemical Pathways

7-Keto Naturalean is involved in several biochemical pathways. It is a metabolite of DHEA, which is a precursor to male and female sex hormones . 7-keto naturalean cannot convert back into dhea or other steroid hormones in the body . It is believed to influence energy metabolism by increasing the activity of thermogenic enzymes .

Pharmacokinetics

It is known that as humans age, natural levels of 7-keto begin to decline . This suggests that the body’s ability to metabolize and utilize this compound may change over time.

Result of Action

Clinical studies have shown that 7-Keto Naturalean can promote weight loss in overweight adults when combined with a diet and exercise program . In one study, subjects given 200 mg of 7-Keto Naturalean daily experienced a significant reduction in body weight compared to those given a placebo . No significant changes in blood glucose, hormonal levels, liver enzymes, or renal function were reported .

Action Environment

The efficacy of 7-Keto Naturalean can be influenced by various environmental factors, including diet, exercise, and individual metabolic rate . It is most effective when used in conjunction with a calorie-restricted diet and regular exercise

Safety and Hazards

Zukünftige Richtungen

7-Oxodehydroepiandrosterone 3-acetate and its related compounds are known for their neuroprotective and immunomodulatory properties . These neuroactive steroids are currently predominately analysed by mass spectrometry, for which the use of internal deuterated standards is necessary . This suggests that future research could focus on further understanding the properties and potential applications of these compounds.

Biochemische Analyse

Biochemical Properties

7-Keto Naturalean plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is involved in activating thermogenic enzymes, which are crucial for maintaining optimum thermogenesis or fat-burning activity .

Cellular Effects

7-Keto Naturalean has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase the metabolic rate, which can lead to weight loss .

Molecular Mechanism

The molecular mechanism of action of 7-Keto Naturalean involves its interactions with biomolecules and changes in gene expression. It cannot convert into other steroid hormones in the body and does not affect estrogen, testosterone, or progesterone levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Keto Naturalean change over time. It has been observed that as humans age, natural levels of 7-Keto Naturalean begin to decline .

Metabolic Pathways

7-Keto Naturalean is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

(10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSMJVQHDZUPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932445 | |

| Record name | 7,17-Dioxoandrost-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-61-2 | |

| Record name | NSC134911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,17-Dioxoandrost-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

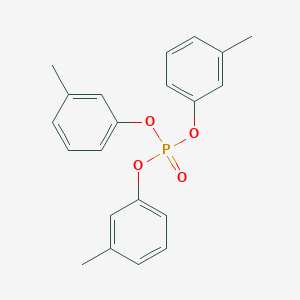

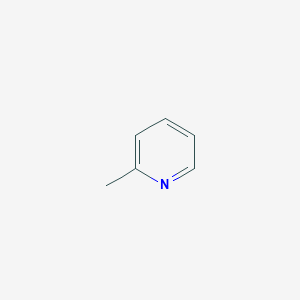

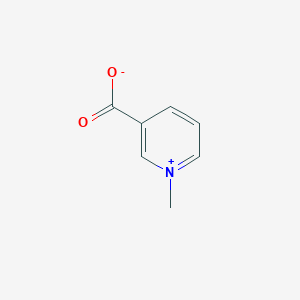

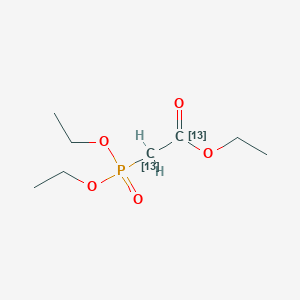

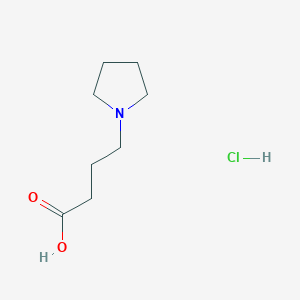

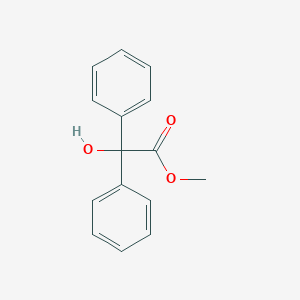

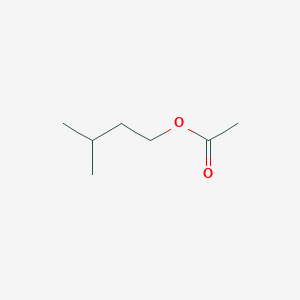

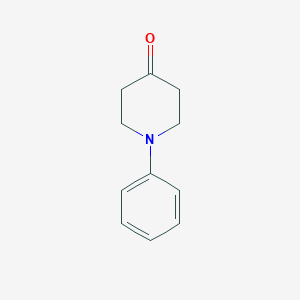

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research indicate about the effectiveness of 7-Keto Naturalean™ for weight loss?

A1: The provided research article, "The effect of 7-Keto Naturalean™ on weight loss: A randomized, double-blind, placebo-controlled trial" [], investigates the impact of 7-Keto Naturalean™ on weight loss in humans. The study design, which is considered the gold standard for clinical research, involved randomly assigning participants to receive either 7-Keto Naturalean™ or a placebo. The double-blind aspect means that neither the participants nor the researchers knew who was receiving which treatment, minimizing bias.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.